![molecular formula C18H15ClN2O B14599986 3-Chloro-6-{[1-(2-methylprop-2-en-1-yl)naphthalen-2-yl]oxy}pyridazine CAS No. 61075-30-7](/img/structure/B14599986.png)
3-Chloro-6-{[1-(2-methylprop-2-en-1-yl)naphthalen-2-yl]oxy}pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-6-{[1-(2-methylprop-2-en-1-yl)naphthalen-2-yl]oxy}pyridazine is a complex organic compound that features a pyridazine ring substituted with a chloro group and an oxy-naphthalene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-{[1-(2-methylprop-2-en-1-yl)naphthalen-2-yl]oxy}pyridazine typically involves multi-step organic reactions. The starting materials often include 3-chloropyridazine and 1-(2-methylprop-2-en-1-yl)naphthalene. The key steps in the synthesis may involve:
Nucleophilic substitution: The chloro group on the pyridazine ring can be substituted with the oxy-naphthalene moiety under basic conditions.
Oxidation and reduction reactions: These steps may be necessary to introduce or modify functional groups on the naphthalene ring.
Purification: The final product is typically purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and large-scale purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-6-{[1-(2-methylprop-2-en-1-yl)naphthalen-2-yl]oxy}pyridazine can undergo various types of chemical reactions, including:
Substitution reactions: The chloro group can be replaced by other nucleophiles.
Oxidation reactions: The naphthalene moiety can be oxidized to introduce additional functional groups.
Reduction reactions: Reduction can be used to modify the pyridazine ring or the naphthalene moiety.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can modify the aromatic rings.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 3-Chloro-6-{[1-(2-methylprop-2-en-1-yl)naphthalen-2-yl]oxy}pyridazine would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-2-methyl-1-propene: A simpler compound with a similar chloro group and alkene functionality.
Methallyl chloride: Another related compound with similar reactivity.
Uniqueness
3-Chloro-6-{[1-(2-methylprop-2-en-1-yl)naphthalen-2-yl]oxy}pyridazine is unique due to its combination of a pyridazine ring and a naphthalene moiety, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
61075-30-7 |
|---|---|
Formule moléculaire |
C18H15ClN2O |
Poids moléculaire |
310.8 g/mol |
Nom IUPAC |
3-chloro-6-[1-(2-methylprop-2-enyl)naphthalen-2-yl]oxypyridazine |
InChI |
InChI=1S/C18H15ClN2O/c1-12(2)11-15-14-6-4-3-5-13(14)7-8-16(15)22-18-10-9-17(19)20-21-18/h3-10H,1,11H2,2H3 |
Clé InChI |
NHTRZYRLZHRTIG-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)CC1=C(C=CC2=CC=CC=C21)OC3=NN=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


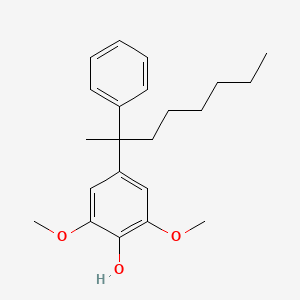

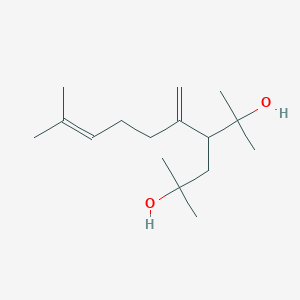
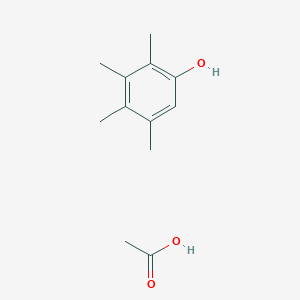
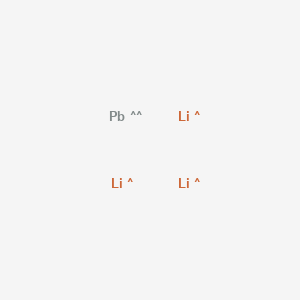
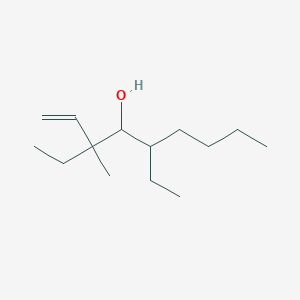
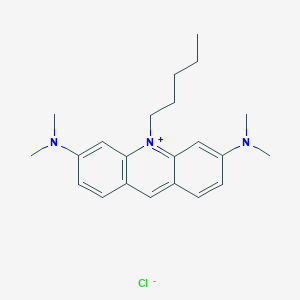
![N-[(3,4-Dimethoxyphenyl)carbamoyl]acetamide](/img/structure/B14599946.png)

![2,2'-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enal)](/img/structure/B14599956.png)
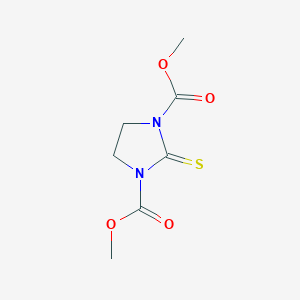

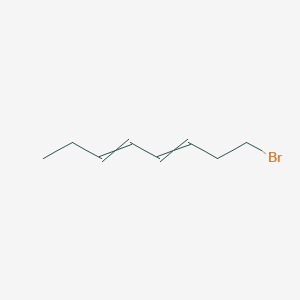
![1,3-Bis(4-methoxyphenyl)cyclopenta[a]indene-2,8-dione](/img/structure/B14599992.png)
